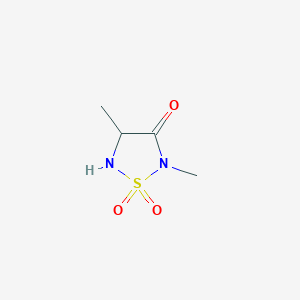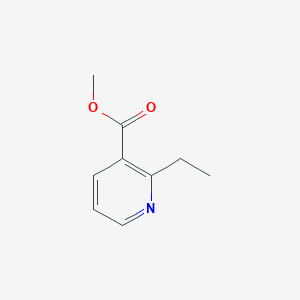
2,4-Dimethyl-1,2,5-Thiadiazolidin-3-on 1,1-Dioxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is an organic compound with the molecular formula C₄H₈N₂O₃S It is a member of the thiadiazolidine family, characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate, followed by cyclization to form the desired thiadiazolidine ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced thiadiazolidine derivatives, and substituted thiadiazolidines, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Thiadiazolidin-3-one 1,1-dioxide: Lacks the dimethyl groups at positions 2 and 4.
4-Aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides: Contains aryl groups instead of methyl groups.
1,3,4-Thiadiazole-2,5-dithiol: A different thiadiazole derivative with distinct chemical properties.
Uniqueness
2,4-Dimethyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various chemical and biological applications.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c1-3-4(7)6(2)10(8,9)5-3/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRIRINSXHPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(S(=O)(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2584964.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2584967.png)

![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)





![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2584984.png)
![3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]-N-(3-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B2584985.png)
![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2584987.png)
